奥普洛醇

描述

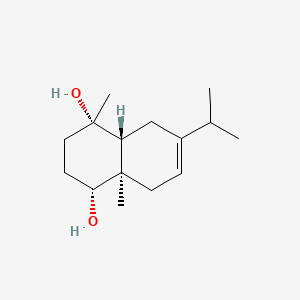

Oplodiol is a sesquiterpene compound that can be isolated from the flower buds of Magnolia fargesii . It exhibits noteworthy anti-plasmodial activity against Plasmodium falciparum strains . It also has a stimulative effect on significantly proliferation and differentiation of culture osteoblasts . Moreover, Oplodiol shows moderate cytotoxic effects on the human lung adenocarcinoma A549 with IC50 values at 25.5 ug/mL .

Synthesis Analysis

Oplodiol, also known as Eudesm-7-ene-1β,4-diol, is a sesquiterpene compound that can be isolated from the flower buds of Magnolia fargesii .Molecular Structure Analysis

Oplodiol contains a total of 44 bonds; 18 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .科学研究应用

Inhibitor of Plasmodium falciparum Dihydrofolate Reductase

Oplodiol has been studied as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR) . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum. Inhibiting this enzyme can prevent the growth of the parasite and treat malaria .

In a computational study, Oplodiol was observed to bind stably at the active site of the DHFR domain with significant binding energy . This suggests that Oplodiol could be considered for development as a potential antifolate agent .

Antimalarial Agent

The impressive in silico activities of Oplodiol suggest that it could be considered for development as a potential antimalarial agent . Its ability to inhibit PfDHFR, an enzyme crucial to the life cycle of the malaria parasite, makes it a promising candidate for antimalarial drug development .

Potential Drug for Mutant Strains of Malaria

Oplodiol’s binding was observed to be stable against all tested strains of PfDHFR, including wild-type and mutant strains . This suggests that Oplodiol could potentially be effective against drug-resistant strains of malaria .

Molecular Docking Studies

Oplodiol has been used in molecular docking studies to understand its interaction with enzymes like PfDHFR . These studies provide insights into the binding energies and stability of the compound when interacting with the enzyme .

Molecular Dynamics Simulations

Oplodiol has been used in molecular dynamics simulations to study its inhibitory activity against PfDHFR . These simulations help in understanding the dynamic behavior of the compound and its interaction with the enzyme over time .

Development of Antifolate Agents

Given its potential inhibitory activity against PfDHFR, Oplodiol could be considered for the development of antifolate agents . Antifolates are a type of antimetabolite used in the treatment of cancer and in some types of chemotherapy .

属性

IUPAC Name |

(1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZSXJHFVBBAOY-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC[C@]2([C@@H](CC[C@]([C@@H]2C1)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911693 | |

| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oplodiol | |

CAS RN |

13902-62-0, 11046-45-0 | |

| Record name | Oplodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13902-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013902620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)